molecular formula C10H10ClNO3 B8768507 2-[1-(4-chlorophenyl)ethylideneamino]oxyacetic Acid

2-[1-(4-chlorophenyl)ethylideneamino]oxyacetic Acid

Cat. No. B8768507
M. Wt: 227.64 g/mol
InChI Key: VPZKWIDEBRBPHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(4-chlorophenyl)ethylideneamino]oxyacetic Acid is a useful research compound. Its molecular formula is C10H10ClNO3 and its molecular weight is 227.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[1-(4-chlorophenyl)ethylideneamino]oxyacetic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[1-(4-chlorophenyl)ethylideneamino]oxyacetic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-[1-(4-chlorophenyl)ethylideneamino]oxyacetic Acid

Molecular Formula

C10H10ClNO3

Molecular Weight

227.64 g/mol

IUPAC Name

2-[1-(4-chlorophenyl)ethylideneamino]oxyacetic acid

InChI

InChI=1S/C10H10ClNO3/c1-7(12-15-6-10(13)14)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3,(H,13,14)

InChI Key

VPZKWIDEBRBPHA-UHFFFAOYSA-N

Canonical SMILES

CC(=NOCC(=O)O)C1=CC=C(C=C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1.2 g of (4-chloro-α-methylbenzylidene) amino-oxyacetyl chloride in 3 ml of benzene was added whilst stirring to a solution of 0.45 g of the hydrochloride of 2-aminoethanol in 10 ml of dimethylformamide. After the reaction mixture had been allowed to stand at room temperature for 24 hours it was mixed with 25 ml of diethylether and 25 ml of a 10% solution of potassium bicarbonate. On termination of the carbondioxide evolution the mixture was separated and the ethereal layer was washed another time with 10 ml of water. The ethereal solution was extracted with 6 ml of 2 N-hydrochloric acid and then twice with altogether 15 ml of water. The latter three extracts were combined and mixed with 2 g of potassium bicarbonate. On termination of the evolution of carbon dioxide the mixture was twice extracted with diethylether. The ethereal extracts were dried with anhydrous sodiumsulphate, concentrated by evaporation and then neutralized with 2 N alcoholic hydrochloric acid. The addition of ether to the neutralized solution resulted in the crystallisation of the hydrochloride of the (2-aminoethyl)ester of (4-chloro-α-methylbenzylidene) aminooxyacetic acid. Melting point 167°-169° C. with decomposition.
[Compound]
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0 (± 1) mol
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25 mL
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(4-chloro-α-methylbenzylidene) amino-oxyacetyl chloride
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1.2 g
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3 mL
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0.45 g
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10 mL
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